molecular formula C16H17N3O2S B2951213 N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)acetamide CAS No. 921564-79-6

N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)acetamide

Cat. No.: B2951213
CAS No.: 921564-79-6
M. Wt: 315.39
InChI Key: LKAWLXXCTUYOLI-UHFFFAOYSA-N
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Description

N-(4-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring a thiazole core linked to a 3,4-dihydroquinoline moiety via a 2-oxoethyl chain.

Properties

IUPAC Name

N-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-11(20)17-16-18-13(10-22-16)9-15(21)19-8-4-6-12-5-2-3-7-14(12)19/h2-3,5,7,10H,4,6,8-9H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAWLXXCTUYOLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 3,4-dihydroquinoline: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.

    Introduction of the thiazole ring: This step involves the cyclization of a thioamide with a haloketone.

    Coupling of the two moieties: The final step involves the coupling of the 3,4-dihydroquinoline derivative with the thiazole derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.

    Reduction: The carbonyl group in the oxoethyl side chain can be reduced to form an alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the oxoethyl side chain.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline and thiazole derivatives have shown efficacy.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)acetamide is not fully understood, but it is believed to involve:

    Molecular Targets: Potential targets include enzymes and receptors that interact with the quinoline and thiazole moieties.

    Pathways Involved: The compound may modulate signaling pathways related to oxidative stress, inflammation, or cell proliferation.

Comparison with Similar Compounds

Structural Analogs with Modified Heterocyclic Cores

Benzothiazole-Isoquinoline Derivatives ()

Compounds such as (R)-N-(5-chlorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4b) and its derivatives share a benzothiazole-isoquinoline scaffold. Key differences include:

  • Substituent Effects : Halogen (Cl, Br) or methoxy groups on the benzothiazole ring modulate electronic properties and solubility. For example, 4b (Cl-substituted) exhibits a melting point of 248.1–250.9°C and 81.48% yield, whereas methoxy-substituted analogs (e.g., 4k) show lower melting points (~240.6°C) and comparable yields (71.83–86.40%) .
  • Biological Relevance : These compounds are often evaluated for anticancer or antimicrobial activity due to their planar aromatic systems, though specific data for the target compound remain unexplored.
Triazinoquinazoline-Thiadiazole Hybrids ()

Compounds like N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide (4.8) replace the dihydroquinoline with a triazinoquinazoline core. Key distinctions:

  • Synthetic Efficiency : Method A yields 89.4% for 4.8 vs. lower yields (56.6–74.4%) for analogs with bulkier substituents (e.g., 4.9–4.10) .
  • Thermal Stability: Higher melting points (262–270°C) suggest stronger intermolecular interactions compared to dihydroquinoline derivatives.
Quinazolinone-Thiazole Derivatives ()

2-(4-oxo-3(4H)-quinazolinyl)-N-(1,3-thiazol-2-yl)acetamide (CAS: 723737-98-2) features a quinazolinone core instead of dihydroquinoline.

Substituent-Driven Variations

Halogen vs. Alkyl/Aryl Substituents ()
  • Halogenated Derivatives : Bromo-substituted analogs (e.g., 4d, 4e) exhibit higher melting points (254–256°C) than chloro-substituted ones (240–250°C), likely due to increased molecular weight and van der Waals interactions .
  • Aryl/Thioether Modifications: In N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide (CAS: 477211-98-6), the thioether and naphthyl groups enhance hydrophobicity, which may improve membrane permeability compared to the target compound .

Pharmacokinetic and Bioavailability Considerations ()

Piperazine-thiazole acetamides like Compound 4 () demonstrate P-glycoprotein (P-gp) inhibition, increasing paclitaxel bioavailability by 56–106.6%.

Biological Activity

N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neurodegenerative diseases and as a dual-target inhibitor for Alzheimer's disease (AD). This article explores its biological activity, synthesizing findings from various studies.

  • Molecular Formula : C23H27N5OS
  • Molecular Weight : 421.55838 g/mol
  • CAS Number : [Not specified in the search results]

The compound exhibits a multifaceted mechanism of action, primarily targeting cholinesterases (ChEs) and monoamine oxidases (MAOs), which are critical in the pathophysiology of Alzheimer's disease. The inhibition of these enzymes can enhance cholinergic neurotransmission and reduce oxidative stress, contributing to neuroprotection.

Inhibitory Potency

Recent studies have shown that derivatives of 3,4-dihydroquinolinone, which include this compound, exhibit potent inhibitory effects on AChE and MAOs. For instance:

  • IC50 Values :
    • AChE: 0.28 µM (effective against electric eel AChE)
    • MAO-A: 0.91 µM
    • MAO-B: 2.81 µM

These values indicate strong inhibitory activity, suggesting that the compound could be a promising candidate for further development in treating AD .

Blood-Brain Barrier Penetration

The ability of the compound to cross the blood-brain barrier (BBB) is crucial for its efficacy in treating central nervous system disorders. Studies have demonstrated that certain derivatives can effectively penetrate the BBB without significant toxicity to neuronal cells at concentrations below 12.5 µM .

Neuroprotective Effects

In vitro studies on PC12 and HT-22 cell lines revealed that the compound exhibits low cytotoxicity, even at higher concentrations (up to 2500 mg/kg in vivo), indicating a favorable safety profile .

Antioxidant Activity

The thiazole moiety contributes to antioxidant properties, which are beneficial in mitigating oxidative stress associated with neurodegenerative diseases. This dual action—enzyme inhibition and antioxidant activity—positions the compound as a multi-targeted therapeutic agent .

Data Summary Table

Activity IC50 Value Notes
AChE Inhibition0.28 µMEffective against electric eel AChE
MAO-A Inhibition0.91 µMSignificant inhibition observed
MAO-B Inhibition2.81 µMCompetitive inhibition noted
BBB PenetrationYesNon-toxic at low concentrations
CytotoxicityLowSafe up to high doses in animal models

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